Cas no 1780700-09-5 ((4-Aminopyrimidin-2-yl)methanol)

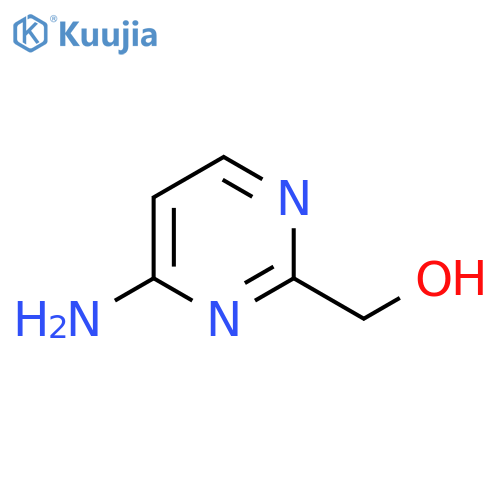

1780700-09-5 structure

商品名:(4-Aminopyrimidin-2-yl)methanol

CAS番号:1780700-09-5

MF:C5H7N3O

メガワット:125.128580331802

CID:4815945

(4-Aminopyrimidin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-aminopyrimidin-2-yl)methanol

- 4-Aminopyrimidine-2-methanol

- (4-Aminopyrimidin-2-yl)methanol

-

- インチ: 1S/C5H7N3O/c6-4-1-2-7-5(3-9)8-4/h1-2,9H,3H2,(H2,6,7,8)

- InChIKey: XSUMVOZBKJPGII-UHFFFAOYSA-N

- ほほえんだ: OCC1N=CC=C(N)N=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 88.3

- トポロジー分子極性表面積: 72

- 疎水性パラメータ計算基準値(XlogP): -1

(4-Aminopyrimidin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P027PA4-50mg |

(4-aminopyrimidin-2-yl)methanol |

1780700-09-5 | 95% | 50mg |

$335.00 | 2024-06-19 | |

| 1PlusChem | 1P027PA4-100mg |

(4-aminopyrimidin-2-yl)methanol |

1780700-09-5 | 95% | 100mg |

$485.00 | 2024-06-19 | |

| 1PlusChem | 1P027PA4-5g |

(4-aminopyrimidin-2-yl)methanol |

1780700-09-5 | 95% | 5g |

$3595.00 | 2023-12-20 | |

| 1PlusChem | 1P027PA4-10g |

(4-aminopyrimidin-2-yl)methanol |

1780700-09-5 | 95% | 10g |

$5298.00 | 2023-12-20 | |

| Alichem | A039001885-250mg |

4-Aminopyrimidine-2-methanol |

1780700-09-5 | 98% | 250mg |

$898.60 | 2022-04-02 | |

| Alichem | A039001885-500mg |

4-Aminopyrimidine-2-methanol |

1780700-09-5 | 98% | 500mg |

$1,295.04 | 2022-04-02 | |

| 1PlusChem | 1P027PA4-1g |

(4-aminopyrimidin-2-yl)methanol |

1780700-09-5 | 95% | 1g |

$1281.00 | 2024-06-19 | |

| Aaron | AR027PIG-2.5g |

(4-aminopyrimidin-2-yl)methanol |

1780700-09-5 | 95% | 2.5g |

$2681.00 | 2023-12-15 | |

| Aaron | AR027PIG-1g |

(4-aminopyrimidin-2-yl)methanol |

1780700-09-5 | 95% | 1g |

$1381.00 | 2023-12-15 | |

| Alichem | A039001885-1g |

4-Aminopyrimidine-2-methanol |

1780700-09-5 | 98% | 1g |

$2,105.22 | 2022-04-02 |

(4-Aminopyrimidin-2-yl)methanol 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1780700-09-5 ((4-Aminopyrimidin-2-yl)methanol) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬